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Compound of Interest

Compound Name: Cyclopropane, 1,1-diethenyl-

Cat. No.: B095174 Get Quote

An in-depth analysis of the electronic structure of 1,1-diethenyl-cyclopropane, a molecule of

interest in studies of strained-ring systems and unsaturated hydrocarbon chemistry, is currently

limited by the scarcity of dedicated experimental and computational data in publicly accessible

literature. While general principles of chemical bonding and conformational analysis can be

applied, a comprehensive, data-rich technical guide on its specific electronic properties cannot

be fully compiled at this time.

This document aims to provide a foundational overview based on available information for

related molecules and theoretical concepts, targeting researchers, scientists, and drug

development professionals. However, it must be emphasized that specific quantitative data for

1,1-diethenyl-cyclopropane, such as precise bond lengths, bond angles, rotational barriers, and

ionization potentials, are not readily found in the surveyed scientific literature.

Molecular Geometry and Conformational Analysis
The structure of 1,1-diethenyl-cyclopropane features two vinyl groups attached to a single

carbon atom of a cyclopropane ring. This arrangement leads to the possibility of various

conformations arising from the rotation of the vinyl groups relative to the three-membered ring.

The overall molecular geometry is expected to be influenced by a balance of electronic effects,

such as the interaction between the π-systems of the vinyl groups and the Walsh orbitals of the

cyclopropane ring, and steric hindrance between the vinyl groups.

Experimental Determination of Molecular Structure

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b095174?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the

precise geometric parameters (bond lengths and angles) of molecules in their ground state. A

thorough search of the literature did not yield a dedicated GED study for 1,1-diethenyl-

cyclopropane. Such an experiment would be crucial for providing definitive information on its

bond lengths and the preferred dihedral angles of the vinyl substituents.

Computational Approaches to Geometry and Energetics
Ab initio and Density Functional Theory (DFT) calculations are standard computational

methods to predict molecular structures, relative energies of different conformers, and the

energy barriers for their interconversion. While numerous studies exist for related molecules

like vinylcyclopropane and other substituted cyclopropanes, a specific computational

investigation detailing the conformational landscape and rotational barriers of 1,1-diethenyl-

cyclopropane is not prominently available.

A computational study would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the C-C

single bonds connecting the vinyl groups to the cyclopropane ring to identify energy minima

(stable conformers) and transition states (rotational barriers).

Geometry Optimization: Fully optimizing the geometry of each identified conformer to

determine its precise bond lengths and angles.

Frequency Analysis: Calculating the vibrational frequencies to confirm that the optimized

structures correspond to true energy minima and to obtain zero-point vibrational energies for

more accurate energy comparisons.

The logical workflow for such a computational analysis is depicted below.
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Caption: Computational workflow for the conformational analysis of 1,1-diethenyl-cyclopropane.

Electronic Structure and Molecular Orbitals
The electronic structure of 1,1-diethenyl-cyclopropane is characterized by the interaction of the

σ-framework of the cyclopropane ring with the π-orbitals of the two vinyl groups. The high p-

character of the C-C bonds in the cyclopropane ring (Walsh orbitals) allows for conjugation with

the adjacent π-systems. This interaction is expected to influence the molecule's reactivity and

spectroscopic properties.

Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) is an experimental technique that measures the ionization

potentials of a molecule, providing direct information about the energies of its molecular

orbitals. A literature search did not uncover any published photoelectron spectra for 1,1-

diethenyl-cyclopropane. Such a study would reveal the energies of the highest occupied

molecular orbitals (HOMOs), which are likely to be associated with the π-electrons of the vinyl

groups and the Walsh orbitals of the cyclopropane ring.

The general experimental setup for a PES experiment is outlined in the following diagram.
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Caption: Schematic workflow of a photoelectron spectroscopy (PES) experiment.

Data Summary
Due to the lack of specific studies on 1,1-diethenyl-cyclopropane, tables of quantitative data for

its electronic structure cannot be provided. For researchers interested in this molecule, the

following tables are presented as templates that would be populated by data from future

experimental or computational work.

Table 1: Geometric Parameters of 1,1-Diethenyl-cyclopropane (Hypothetical Data)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)

C1-C2 Data not available

C1-C(vinyl) Data not available

C=C (vinyl) Data not available

C-H (ring) Data not available

C-H (vinyl) Data not available

C2-C1-C3 Data not available

C(vinyl)-C1-C(vinyl) Data not available

C1-C(vinyl)=C Data not available

H-C-H (ring) Data not available

H-C=C (vinyl) Data not available

C2-C1-C(vinyl)=C

C3-C1-C(vinyl)=C

Table 2: Electronic Properties of 1,1-Diethenyl-cyclopropane (Hypothetical Data)
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Property Value

First Ionization Potential (eV) Data not available

Second Ionization Potential (eV) Data not available

Electron Affinity (eV) Data not available

Rotational Barrier (kcal/mol) Data not available

Conclusion and Future Outlook
While the electronic structure of 1,1-diethenyl-cyclopropane presents an interesting case for

the study of conjugation and strain, there is a clear gap in the scientific literature regarding its

detailed experimental and computational characterization. The methodologies and frameworks

for such an analysis are well-established. Future research employing techniques such as gas-

phase electron diffraction, photoelectron spectroscopy, and high-level computational chemistry

is necessary to elucidate the precise geometric and electronic properties of this molecule. Such

data would be invaluable for a deeper understanding of the interplay between strained rings

and unsaturated systems, with potential applications in synthetic chemistry and materials

science.

To cite this document: BenchChem. [Electronic Structure of 1,1-Diethenyl-cyclopropane: A
Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at:
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diethenyl-cyclopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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